molecular formula C14H10O2S B1667962 2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol CAS No. 63676-22-2

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

Katalognummer B1667962
CAS-Nummer: 63676-22-2
Molekulargewicht: 242.29 g/mol
InChI-Schlüssel: MDGWZLQPNOETLH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” is a small molecule that belongs to the class of organic compounds known as 1-benzothiophenes . These are aromatic heterocyclic compounds containing the Benzo[b]thiophene ring system . It is used in the synthesis of Raloxifene, an estrogen receptor modulator .


Molecular Structure Analysis

The molecular formula of “2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” is C14H10O2S . The molecular weight is 242.29 g/mol . The IUPAC name is 2-(4-hydroxyphenyl)-1-benzothiophen-6-ol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” include a molecular weight of 242.29 g/mol and a molecular formula of C14H10O2S .

Wissenschaftliche Forschungsanwendungen

Application 1: Treatment of PKCα Overexpressing Breast Cancer

  • Summary of the Application : The compound “2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol” (BTC), which is related to the Selective Estrogen Receptor Modulators (SERMs) raloxifene and arzoxifene, has been studied for its effects on the T47D:A18/PKCα breast cancer cell line . This research was conducted in response to the major obstacle of Tamoxifen (TAM) treatment failure in the clinical setting .
  • Methods of Application or Experimental Procedures : The study involved several experimental procedures :
    • An ERE-luciferase reporter assay was performed 24 hours after BTC treatment to determine if BTC can activate estrogen-regulated genes .
    • A 3D Matrigel colony formation assay was performed to determine if BTC could inhibit colony formation .
    • The TUNEL Assay was performed on Day 6 to determine if apoptosis was occurring .
  • Results or Outcomes : The results showed that BTC treatment led to a 31-fold induction in ERE-luciferase reporter activity in T47D:A18/PKCα cells, compared to a 7-fold induction when treated with estradiol . In the Matrigel colony formation assay, T47D:A18/PKCα cells formed significantly fewer colonies when treated with BTC . The TUNEL Assay indicated that BTC was able to induce significant apoptosis on day 6 .

Application 2: Induction of Cytoprotective Enzyme NQO1

  • Summary of the Application : BTC has been shown to be a potent inducer of the cytoprotective enzyme NQO1 in the Hepa 1c1c7 cell system . NQO1, or NAD(P)H quinone dehydrogenase 1, is an enzyme that protects cells from oxidative stress and toxic quinones. By inducing this enzyme, BTC may help protect cells from damage.
  • Results or Outcomes : The results showed that BTC was a strong activator of antioxidant responsive elements . This indicates that it may have chemoprotective effects, which are absent in estradiol treatment .

Application 3: Synthesis of Raloxifene

  • Summary of the Application : BTC is used in the synthesis of Raloxifene , an estrogen receptor modulator. Raloxifene is a medication used to prevent and treat osteoporosis in postmenopausal women and reduce the risk of breast cancer in postmenopausal women with osteoporosis or at high risk for breast cancer.
  • Results or Outcomes : The outcome of this application is the production of Raloxifene , a clinically important drug.

Eigenschaften

IUPAC Name

2-(4-hydroxyphenyl)-1-benzothiophen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c15-11-4-1-9(2-5-11)13-7-10-3-6-12(16)8-14(10)17-13/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGWZLQPNOETLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332204
Record name RALOXIFENE CORE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

CAS RN

63676-22-2
Record name 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63676-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxyphenyl)-1-benzothiophene-6-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063676222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-hydroxyphenyl)benzo[b]thiophen-6-ol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08773
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RALOXIFENE CORE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-hydroxyphenyl)-1-benzothiophene-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.219.688
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-HYDROXYPHENYL)-1-BENZOTHIOPHENE-6-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZK5PJ1CM3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

2-(4-Methoxyphenyl)-6-methoxybenzo[b]thiophene (10 g, 35.5 mmol) was suspended in 50 mL of 48% aqueous hydrobromic acid and 100 mL of glacial acetic acid. The reaction was heated to reflux under a nitrogen atmosphere for 120 hours. The reaction was allowed to cool and filtered. The solid product was washed with water and dried to yield 6.46 g of the title compound. 1H NMR: (CDCl3 -d6DMSO):δ 7.54 (d, 1H), 7.48 (d, 2H), 7.27 (s, 1H), 7.24 (m, 1H), 6.92 (d, 1H), 6.85 (d, 2H). MS(FD): m/e=242 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 16.5 grams of 2-(4-methoxyphenyl)-6-methoxybenzothiophene and 50 grams of pyridine hydrochloride was prepared. The mixture was heated at 220° C. for six hours. The resulting mixture then was poured into an ice-water mixture. The mixture was filtered, and the collected solid was dried in air and recrystallized from methanol to obtain 10.5 grams of 2-(4-hydroxyphenyl)-6-hydroxybenzothiophene, melting point 305°-306° C.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
Reactant of Route 2
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
Reactant of Route 3
Reactant of Route 3
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
Reactant of Route 4
Reactant of Route 4
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
Reactant of Route 5
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol
Reactant of Route 6
2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.